molecular formula C15H12BrNO2 B4200693 2-[(2-Bromophenyl)methoxy]-3-methoxybenzonitrile

2-[(2-Bromophenyl)methoxy]-3-methoxybenzonitrile

Cat. No.: B4200693
M. Wt: 318.16 g/mol
InChI Key: JLANYAXBMJVTBT-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)oxy]-3-methoxybenzonitrile is an organic compound with the molecular formula C15H12BrNO2 It is characterized by the presence of a bromobenzyl group attached to a methoxybenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methoxy]-3-methoxybenzonitrile typically involves the reaction of 2-bromobenzyl bromide with 3-methoxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)oxy]-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Products like 2-[(2-aminobenzyl)oxy]-3-methoxybenzonitrile.

    Oxidation: Products like 2-[(2-bromobenzyl)oxy]-3-methoxybenzaldehyde.

    Reduction: Products like 2-[(2-bromobenzyl)oxy]-3-methoxybenzylamine.

Scientific Research Applications

2-[(2-Bromobenzyl)oxy]-3-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methoxy]-3-methoxybenzonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromobenzyl and methoxy groups may facilitate binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(2-Bromobenzyl)oxy]-3-methoxybenzonitrile is unique due to the presence of both a bromobenzyl group and a methoxybenzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLANYAXBMJVTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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